Superior SV2A Binding Affinity Compared to Levetiracetam and Brivaracetam
Plosaracetam exhibits a significantly higher affinity for the human SV2A receptor (IC50 = 13 nM) compared to levetiracetam (IC50 ≈ 1.99 μM) and brivaracetam (IC50 ≈ 2.16 μM) [1][2]. This represents an over 150-fold increase in potency relative to levetiracetam and a comparable advantage over brivaracetam in an in vitro radioligand binding assay using human recombinant SV2A [1].
| Evidence Dimension | Binding affinity for human SV2A |
|---|---|
| Target Compound Data | IC50 = 13 nM |
| Comparator Or Baseline | Levetiracetam: IC50 = 1.99 μM (1990 nM); Brivaracetam: IC50 ≈ 2.16 μM (2160 nM) |
| Quantified Difference | Plosaracetam is ~153-fold more potent than levetiracetam and ~166-fold more potent than brivaracetam. |
| Conditions | In vitro radioligand binding assay using human recombinant SV2A (hSV2A) [1]. Comparator data from published sources [2]. |
Why This Matters
Higher target affinity allows for lower effective doses and potentially reduces the risk of off-target effects, which is a critical consideration for both research tool selection and therapeutic development.
- [1] Botermans W, Koole M, Van Laere K, et al. SDI-118, a novel procognitive SV2A modulator: First-in-human randomized controlled trial including PET/fMRI assessment of target engagement. Front Pharmacol. 2023 Jan 17;13:1066447. View Source
- [2] Finnema SJ, et al. Estimation of SV2A occupancy and IC50 of Antiepileptic Drugs Levetiracetam and Brivaracetam using 11C-UCB-J PET. J Nucl Med. 2018 May 1;59(supplement 1):1610. View Source
